Field: Biochemistry
Application: Fmoc amino acid azides are used as coupling agents in peptide synthesis.
Field: Medicinal Chemistry
Field: Organic Chemistry
Application: ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid is used in the synthesis of pyrrolidine derivatives.
1-Fmoc-azetidine-3-carboxylic acid is a chemical compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 323.34 g/mol. The compound is notable for its azetidine ring, which is a four-membered saturated heterocyclic structure containing one nitrogen atom. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it useful in various chemical applications, particularly in peptide synthesis .
Several methods exist for synthesizing 1-Fmoc-azetidine-3-carboxylic acid:
1-Fmoc-azetidine-3-carboxylic acid has several applications:
Interaction studies involving 1-Fmoc-azetidine-3-carboxylic acid focus on its behavior in biological systems and its interactions with other biomolecules. These studies often examine:
Several compounds share structural similarities with 1-Fmoc-azetidine-3-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
1-Cbz-Azetidine-3-carboxylic acid | 193693-64-0 | 0.85 | Contains a benzyloxycarbonyl (Cbz) protecting group |
(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | 886510-13-0 | 0.83 | Hydroxy group adds additional reactivity |
(R)-1-(Fmoc)azetidine-2-carboxylic acid | 374791-02-3 | 0.80 | Different stereochemistry affecting biological activity |
(S)-1-(Fmoc)azetidine-2-carboxylic acid | 136552-06-2 | 0.80 | Enantiomer with potential differences in activity |
tert-butyl 3-phenylazetidine-1-carboxylate | 206446-40-4 | 0.75 | Tert-butyl ester provides distinct solubility properties |
These compounds highlight the versatility of azetidine derivatives in medicinal chemistry while showcasing the unique attributes of 1-Fmoc-azetidine-3-carboxylic acid, particularly its application in peptide synthesis and drug development .
Irritant